molecular formula C11H11ClN2O B3032103 Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- CAS No. 107165-82-2

Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)-

Cat. No. B3032103
CAS RN: 107165-82-2
M. Wt: 222.67 g/mol
InChI Key: QGRQCFXTNVRQCI-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)-, is an organic compound that is widely used in scientific research and experiments. It has a wide range of applications in biochemical and physiological research, and it is also used in the synthesis of various compounds.

Scientific Research Applications

Computational Chemistry

  • A study conducted computational analyses on reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(4-chlorophenyl)ethan-1-one. The research utilized Density Functional Theory (DFT) calculations, providing insights into the chemical reactions and molecular properties of these compounds (Erdogan & Erdoğan, 2019).

Chemical Synthesis

  • Research has been conducted on the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone, leading to the formation of various heterocycles. This showcases the versatility of such compounds in synthesizing diverse chemical structures (Moskvina, Shilin, & Khilya, 2015).

Antimicrobial Activities

  • A study synthesized and tested the antimicrobial activity of a compound derived from 4-chlorophenol, which is a key component in Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)-. The compound showed effectiveness against gram-positive and gram-negative bacteria (Wanjari, 2020).

Molecular Docking Studies

  • The X-ray crystal structure of human heme oxygenase-1 complexed with a similar compound, 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone, provided insights into the binding modes of imidazole-based heme oxygenase-1 inhibitors. This study is relevant for understanding how Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)-, may interact with biological targets (Rahman et al., 2008).

properties

IUPAC Name

1-(4-chlorophenyl)-2-imidazolidin-2-ylideneethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-9-3-1-8(2-4-9)10(15)7-11-13-5-6-14-11/h1-4,7,13-14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRQCFXTNVRQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=CC(=O)C2=CC=C(C=C2)Cl)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326919
Record name Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)-

CAS RN

107165-82-2
Record name Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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